6-(Difluoromethoxy)isoquinoline

Description

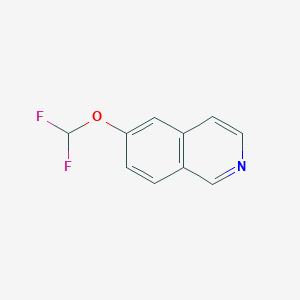

6-(Difluoromethoxy)isoquinoline is a fluorinated isoquinoline derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 6-position of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom at the 2-position, widely studied for their biological and pharmacological properties. The introduction of electron-withdrawing groups like difluoromethoxy can significantly alter the compound’s electronic profile, solubility, and interaction with biological targets .

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

6-(difluoromethoxy)isoquinoline |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-8-6-13-4-3-7(8)5-9/h1-6,10H |

InChI Key |

LILQBGIKSWWSPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)isoquinoline can be achieved through several methods:

Direct Introduction of Fluorine: This involves the direct fluorination of isoquinoline using fluorinating agents.

Cyclization of Precursor Compounds: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

Simultaneous Installation:

Industrial Production Methods: Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis. For example, the Ir(III) catalyzed C–H/N-O annulation of arylketoxime and internal alkyne without using an oxidant is one such method .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)isoquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where the difluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

6-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activities that make it useful in the study of biochemical pathways and mechanisms.

Medicine: It has potential therapeutic applications due to its unique bioactivities, including antiviral and anticancer properties.

Industry: The compound is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic materials

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)isoquinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as 11β-Hydroxydehydrogenase 1, which is involved in the transformation of cortisone to cortisol. This makes it a potential candidate for diabetes therapy . The compound’s fluorine atoms contribute to its unique bioactivities by affecting electrostatic and steric interactions within biological systems .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- 6-(Difluoromethoxy)isoquinoline (target compound): The difluoromethoxy group is electron-withdrawing due to the electronegativity of fluorine atoms.

- 6-Ethylamino-isoquinoline (Compound 34): Substitution with an electron-donating ethylamino group enhanced antiproliferative activity against the LASCPC-01 cell line (IC₅₀ = 0.12 µM), comparable to the parent compound 23 (IC₅₀ = 0.10 µM) .

- 6-Ethylene Glycol-isoquinoline (Compound 32): A polar electron-donating group improved solubility while maintaining activity (IC₅₀ = 0.11 µM) .

Steric Effects

- Bulky substituents like pyrrolidin-3-yloxy (Compound 35, IC₅₀ = 0.89 µM) or Boc-protected analogs (Compound 36, IC₅₀ = 1.02 µM) drastically reduced activity, suggesting that the 6-position tolerates only small to moderate substituents .

- The difluoromethoxy group, being less bulky than pyrrolidinyloxy, may strike a balance between electronic effects and steric hindrance.

Table 1: Antiproliferative Activity of 6-Substituted Isoquinolines

| Compound | 6-Substituent | IC₅₀ (µM) |

|---|---|---|

| 23 | None (Parent compound) | 0.10 |

| 32 | Ethylene glycol | 0.11 |

| 34 | Ethylamino | 0.12 |

| 35 | Pyrrolidin-3-yloxy | 0.89 |

| 36 | Boc-pyrrolidin-3-yloxy | 1.02 |

Data adapted from Table 4 in .

Comparison with Quinoline Analogs

Quinoline derivatives, which differ in nitrogen placement (1-position vs. 2-position in isoquinoline), provide additional insights:

- 4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline: This quinoline analog shares the 6-difluoromethoxy group but includes a chloro and difluoromethyl group. The electron-withdrawing effects of these substituents may enhance metabolic stability compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.